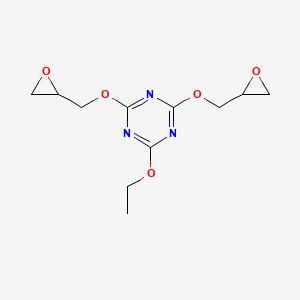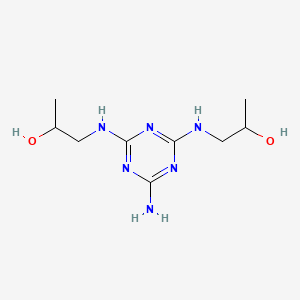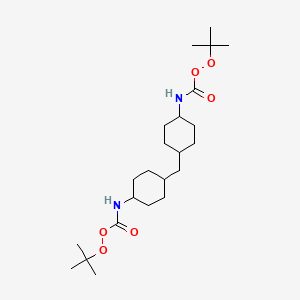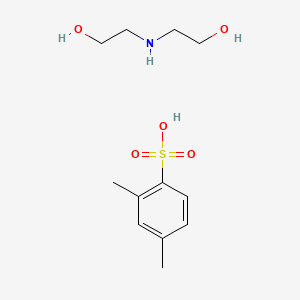
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial applications due to their stability and reactivity. This compound is particularly notable for its epoxy groups, which make it highly reactive and useful in polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine typically involves the reaction of 2-ethoxy-4,6-dichloro-1,3,5-triazine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxy groups. The process involves:
Reactants: 2-ethoxy-4,6-dichloro-1,3,5-triazine and glycidol.
Solvent: A suitable solvent such as dichloromethane or toluene.
Catalyst: A base catalyst like triethylamine.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution Reactions: The triazine ring can undergo substitution reactions with various nucleophiles, replacing the ethoxy group with other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalysts: Acid or base catalysts depending on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include functionalized triazine derivatives with various substituents, which can be tailored for specific applications in materials science and polymer chemistry.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine has a wide range of applications in scientific research:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Materials Science: Employed in the development of high-performance coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a reactive intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymers. The triazine ring provides stability and rigidity to the resulting materials, enhancing their mechanical properties and thermal stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Bis(2,3-epoxypropoxy)-2-methoxy-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group.
4,6-Bis(2,3-epoxypropoxy)-2-chloro-1,3,5-triazine: Contains a chloro group, leading to different reactivity and applications.
4,6-Bis(2,3-epoxypropoxy)-2-phenoxy-1,3,5-triazine: Features a phenoxy group, which can influence its properties and uses.
Uniqueness
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is unique due to its combination of epoxy groups and the ethoxy substituent on the triazine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
26513-18-8 |
|---|---|
Molekularformel |
C11H15N3O5 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
2-ethoxy-4,6-bis(oxiran-2-ylmethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C11H15N3O5/c1-2-15-9-12-10(18-5-7-3-16-7)14-11(13-9)19-6-8-4-17-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
MABUNFPSJVOXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=N1)OCC2CO2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)


![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
